![molecular formula C21H18N4O4S B2612802 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-06-4](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research into similar quinazoline derivatives has shown that these compounds possess a wide range of biological activities, including antitumor, antimicrobial, and antihypertensive effects. For instance, compounds like methyl 6-oxo-3,4-dihydro-2'',6''-[1,3]thiazino[2,3-6]quinazoline-2-carboxylate exhibit antihypertensive activity, while others act as alpha 1-adrenoceptor antagonists or leukotriene antagonist mediator release inhibitors with antiallergic and antiasthmatic effects (Ivachtchenko, Kovalenko, & Drushlyak, 2002). These findings indicate the potential for designing novel therapeutic agents based on the structural features of quinazoline derivatives.
Mechanism of Action and Molecular Docking
Further insights into the mechanism of action of quinazoline derivatives have been provided by molecular docking studies, which help in understanding how these compounds interact with biological targets. For example, certain quinazolinone analogues have demonstrated significant in vitro antitumor activity, suggesting that modifications to the quinazolinone scaffold could yield compounds with enhanced therapeutic profiles (Al-Suwaidan et al., 2016). These studies underscore the importance of structural modification and targeted delivery in the development of quinazoline-based drugs.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of N-(1,3-benzodioxol-5-ylmethyl)propanamide with 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "N-(1,3-benzodioxol-5-ylmethyl)propanamide", "3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid", "Coupling agent" ], "Reaction": [ "To a solution of N-(1,3-benzodioxol-5-ylmethyl)propanamide in a suitable solvent, add the coupling agent and stir for a few minutes.", "Add 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid to the reaction mixture and stir for several hours at room temperature.", "After completion of the reaction, isolate the product by filtration or chromatography and purify it by recrystallization." ] } | |
CAS-Nummer |
1028685-06-4 |
Molekularformel |
C21H18N4O4S |
Molekulargewicht |
422.46 |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C21H18N4O4S/c26-18(22-10-12-5-7-16-17(9-12)29-11-28-16)8-6-15-20(27)25-19(23-15)13-3-1-2-4-14(13)24-21(25)30/h1-5,7,9,15,23H,6,8,10-11H2,(H,22,26) |
InChI-Schlüssel |
PUFLXHVWRZHCOI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


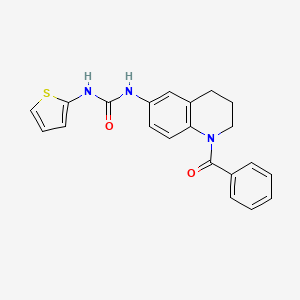
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612722.png)
![2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone](/img/structure/B2612724.png)
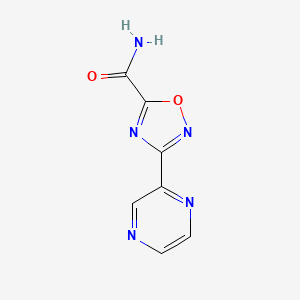
![3,5-Dimethyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2612726.png)
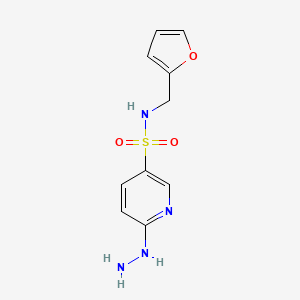
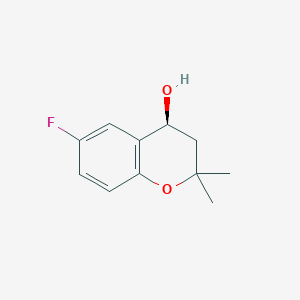
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2612730.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2612731.png)
![7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2612732.png)
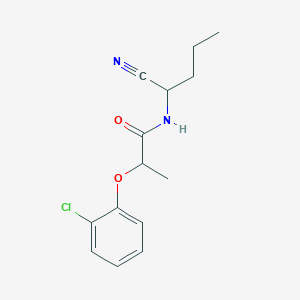
![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2612735.png)
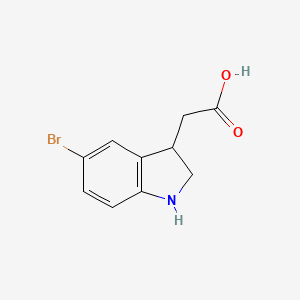
![diethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2612742.png)
